molecular formula C38H30N4O7S2 B2643957 Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 392251-66-0

Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2643957
CAS No.: 392251-66-0
M. Wt: 718.8
InChI Key: YOEMKNGEHZKHDN-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C38H30N4O7S2 and its molecular weight is 718.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study by Ram et al. (1992) highlighted the synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrating significant growth inhibition in L1210 cells, associated with mitotic spindle poisoning, and in vivo antifilarial activity against adult worms of Brugia pahangi and other species, indicating potential antineoplastic and antifilarial applications (Ram et al., 1992).

Chemical Transformations and Syntheses

  • The preparation of ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate and related derivatives was detailed by Hirotsu et al. (1970), showing the racemization at the thiazoline ring formation stage (Hirotsu et al., 1970).

Antimicrobial and Antioxidant Applications

  • Research by Wardkhan et al. (2008) on the synthesis of thiazoles and their fused derivatives revealed antimicrobial activities against bacterial and fungal isolates, including Escherichia coli and Xanthomonas citri, showcasing their potential as antimicrobial agents (Wardkhan et al., 2008).

Antitumor Agents

  • Sancak et al. (2007) synthesized 2-acylamino, 2-aroylamino, and ethoxycarbonyl imino-1,3,4-thiadiazoles, with selected compounds showing in vitro antitumor activities, indicating their utility as antitumor agents (Sancak et al., 2007).

Novel Synthesis Approaches

  • A study by Mohamed (2014) detailed the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives, outlining a novel synthesis approach for these compounds (Mohamed, 2014).

Properties

IUPAC Name

ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30N4O7S2/c1-3-47-35(45)31-29(23-11-7-5-8-12-23)39-37(50-31)41-33(43)25-15-19-27(20-16-25)49-28-21-17-26(18-22-28)34(44)42-38-40-30(24-13-9-6-10-14-24)32(51-38)36(46)48-4-2/h5-22H,3-4H2,1-2H3,(H,39,41,43)(H,40,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEMKNGEHZKHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=NC(=C(S4)C(=O)OCC)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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